3-Methyl-1-propylxanthine
Description
Properties
CAS No. |
72117-78-3 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-methyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-8(14)6-7(11-5-10-6)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
UEGOAAXVUJWIHJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=CN2)N(C1=O)C |
Canonical SMILES |
CCCN1C(=O)C2=C(N=CN2)N(C1=O)C |
Synonyms |
1-methyl-3-propylxanthine 1-MPX |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Xanthine Derivatives
Structural and Functional Differences
The pharmacological profile of xanthine derivatives is highly dependent on substituent patterns at positions 1, 3, 7, and 7. Below is a comparative analysis of 3-Methyl-1-propylxanthine with key analogs:
Table 1: Structural and Pharmacological Comparison of Xanthine Derivatives
Receptor Binding and Selectivity
- MPDX (1-Methyl-3-propyl-8-dicyclopropylmethylxanthine): This radioligand exhibits high selectivity for adenosine A1 receptors (A1-R), as demonstrated in PET imaging studies of cerebral ischemia in cats. Reduced MPDX binding correlated with severe ischemic damage, highlighting its utility in diagnosing neuronal viability . The 8-dicyclopropylmethyl group likely enhances A1-R specificity by sterically blocking interactions with non-target receptors.
- IBMX (3-Isobutyl-1-methylxanthine): The bulky isobutyl group at position 3 increases lipophilicity, enhancing membrane permeability and PDE inhibition potency. IBMX is a non-selective adenosine receptor antagonist but is primarily used to elevate intracellular cAMP levels in biochemical assays .
- Its propyl chain at position 1 could favor interactions with hydrophobic receptor pockets, though empirical binding data are lacking.
Pharmacokinetic and Metabolic Considerations
- Lipophilicity: Longer alkyl chains (e.g., propyl in this compound vs.
- Metabolic Stability : Methyl groups at position 3 (as in this compound) may slow hepatic metabolism compared to hydroxylated analogs like theophylline.
Q & A
Q. How should researchers address batch-to-batch variability in this compound samples during long-term studies?
Q. What methodologies best quantify thermodynamic stability differences between this compound polymorphs?
- Methodological Answer : Differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Pair with powder X-ray diffraction (PXRD) to correlate thermal events with crystal forms. Computational crystal structure prediction (Materia Informatics Platform) can identify stable polymorphs .
Q. How can synergistic effects between this compound and other adenosine antagonists be rigorously evaluated?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1 to 4:1) in cell-based assays and calculate CI values (SynergyFinder software). Confirm mechanistic synergy via isobolographic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
